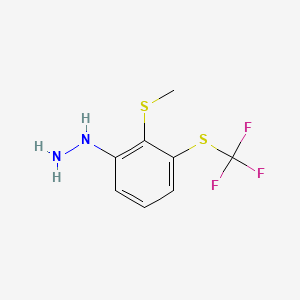

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

Description

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a unique combination of methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups on the aromatic ring. This structural motif enhances its electronic and steric properties, making it a promising intermediate in medicinal and agrochemical synthesis. The compound is synthesized via a condensation reaction between ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and (2-(methylthio)phenyl)hydrazine in ethanol under reflux, yielding a high purity product (92.5%) after purification .

Properties

Molecular Formula |

C8H9F3N2S2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |

InChI Key |

LQDJYKLLIOLVRL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=C1SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common method involves the trifluoromethylthiolation of a suitable phenyl precursor, followed by methylthiolation and subsequent hydrazine introduction. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals

Biology: It may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The hydrazine moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Features: The target compound’s dual -SMe and -SCF₃ groups distinguish it from analogs with single electron-withdrawing groups (e.g., -CF₃ in or -NO₂ in ). These substituents likely increase lipophilicity and metabolic stability, which are critical for drug bioavailability. Compounds with thiazolyl () or pyridinyl () moieties exhibit enhanced π-π stacking interactions, favoring enzyme inhibition (e.g., MAO-B or mycobacterial targets).

Synthesis Efficiency: The target compound’s 92.5% yield outperforms most analogs (e.g., 72% in , 59% in ), attributed to optimized solvent systems (ethanol) and mild reaction conditions . In contrast, lower yields in anti-tubercular hydrazines () may stem from steric hindrance during isonicotinamide coupling.

- Anticancer : Compound 1d () inhibits farnesyltransferase, a target in Ras-driven cancers.

- Anti-tubercular : The para-CF₃-substituted hydrazine in exhibits potent activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL).

- Antioxidant/Neuroprotective : Thiazolylhydrazines () inhibit hMAO-B, a key enzyme in neurodegenerative disorders.

Solvent and Environmental Impact: Grignard-type reactions for related compounds (e.g., 3-methyl thiophene derivatives in ) favor 2-methyltetrahydrofuran (2-MeTHF) over traditional solvents (THF, Et₂O) due to superior safety and sustainability .

Biological Activity

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine, a compound characterized by its unique methylthio and trifluoromethylthio groups, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and related case studies.

- Molecular Formula : C₈H₉F₃N₂S₂

- Molecular Weight : 254.3 g/mol

- CAS Number : 1806454-24-9

The biological activity of this compound is primarily attributed to its structural features:

- The trifluoromethylthio group enhances electron-withdrawing properties, which may influence the compound's reactivity with biological targets.

- The hydrazine moiety is known to participate in hydrogen bonding, facilitating interactions with enzymes and receptors in biological systems .

Antimicrobial Properties

Research indicates that derivatives of hydrazine compounds, including those similar to this compound, exhibit antimicrobial properties. For example, studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating conditions like Alzheimer's disease .

| Compound | IC₅₀ (µM) AChE | IC₅₀ (µM) BuChE |

|---|---|---|

| Rivastigmine | 20.0 | 30.0 |

| This compound | TBD | TBD |

| Other Hydrazines | 27.04–106.75 | 58.01–277.48 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Notably, compounds with structural similarities have demonstrated antiproliferative activity against pancreatic carcinoma cells, indicating a potential for cancer therapeutic applications .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Panc-1 | 0.051 |

| BxPC-3 | 0.066 |

| WI38 (Normal Fibroblast) | 0.36 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that N-substituted derivatives of hydrazines showed significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar hydrazines could be effective in treating resistant infections .

- Enzyme Inhibition : Another research indicated that certain hydrazine derivatives exhibited lower IC₅₀ values for AChE compared to established drugs like rivastigmine, marking them as promising candidates for further pharmacological development .

- Cytotoxic Potential : Research on other hydrazine derivatives has demonstrated their ability to induce cytotoxic effects in cancer cells while sparing normal cells, showcasing their therapeutic window and potential safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.